molecular formula C10H11Cl2NO B1325518 2-Chloro-4-(5-chlorovaleryl)pyridine CAS No. 898785-09-6

2-Chloro-4-(5-chlorovaleryl)pyridine

Cat. No.: B1325518
CAS No.: 898785-09-6
M. Wt: 232.1 g/mol
InChI Key: PXUXEQAHOWHVPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-chlorovaleryl)pyridine is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Chloro-4-(5-chlorovaleryl)pyridine is involved in the synthesis of various pyridine derivatives. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for the herbicide trifloxysulfuron, involves a process starting from nicotinamide via Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010). Another study discusses the synthesis of 2-chloro-5-trifluromethyl pyridine, highlighting its application as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).

Reactions with Other Chemicals

The reactivity of pyridine derivatives like this compound with other chemicals is a significant area of study. For instance, pyridine reacts with CsSO4F to produce various products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine, depending on the solvent used (S. Stavber, M. Zupan, 1990). Another research highlights the use of 6-chloronicotinic acid as a starting material for synthesizing a variety of 2,5-disubstituted pyridines, useful in pesticide and medicinal chemistry (Isabelle Cabanal-Duvillard, J. Berrien, 1999).

Photophysical Properties

The study of photophysical properties of pyridine derivatives, including those derived from this compound, is crucial. A study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which were converted into monomeric pyridine- and chloro-coordinated cyclometallated complexes, shows the importance of these compounds in understanding fluorescent properties in solution and solid-state (F. S. Mancilha et al., 2011).

Structural Analysis

The geometrical structure of pyridine derivatives, such as 5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine-2(1H)-one, is studied for understanding their stability and reactivity with metals (A. F. Shoair, A. El-Shobaky, E. A. Azab, 2015).

Analytical Applications

Analytical techniques like HPLC are used to analyze pyridine derivatives, demonstrating their significance in chemical analysis (Wang Yue-feng, 2007).

Solid Phase Synthesis

2-Chloro-5-bromopyridine, a related compound, has been used as a scaffold in solid-phase synthesis to create pyridine-based libraries, which demonstrates the versatility of pyridine derivatives in synthetic chemistry (P. Pierrat, P. Gros, Y. Fort, 2005).

Properties

IUPAC Name

5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUXEQAHOWHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642152
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-09-6
Record name 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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